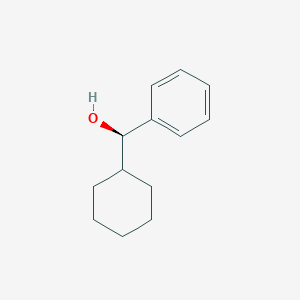

(R)-cyclohexyl(phenyl)methanol

Description

BenchChem offers high-quality (R)-cyclohexyl(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-cyclohexyl(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(R)-cyclohexyl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKZBKCLHBUHU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of (R)-Cyclohexyl(phenyl)methanol: A Mechanistic & Practical Guide

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is a critical chiral building block in the synthesis of muscarinic antagonists (e.g., Oxybutynin intermediates) and various kinase inhibitors.[1][2] Its structural motif—a chiral carbinol center flanked by a flexible aliphatic ring and a rigid aromatic system—presents a classic challenge in stereocontrol: differentiating between two bulky substituents (Phenyl vs. Cyclohexyl).[3]

This guide prioritizes the Corey-Bakshi-Shibata (CBS) Reduction as the primary synthetic route.[2] While enzymatic resolution and asymmetric transfer hydrogenation (ATH) are valid alternatives, CBS reduction offers the highest predictability for this specific steric profile, enabling de novo synthesis of the (R)-enantiomer with enantiomeric excesses (ee) typically exceeding 95%.

Part 1: Strategic Pathway Selection

The Stereochemical Challenge

The synthesis of (R)-cyclohexyl(phenyl)methanol requires the reduction of cyclohexyl phenyl ketone . The challenge lies in the steric similarity between the phenyl ring (planar, π-electron rich) and the cyclohexyl ring (chair conformation, sterically demanding). Standard metal-hydride reductions (NaBH₄, LiAlH₄) yield a racemic mixture (50:50) due to lack of facial discrimination.

The Solution: CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[4]

-

Why it works: The catalyst activates borane (BH₃) as the hydride source and simultaneously coordinates the ketone.[5] The "chiral pocket" of the catalyst forces the ketone to bind in a specific orientation—typically placing the larger phenyl group away from the catalyst's bulky substituents—exposing only the Re-face (or Si-face, depending on catalyst chirality) to hydride attack.

-

Catalyst Selection Rule: For aryl-alkyl ketones, the (S)-Me-CBS catalyst generally yields the (R)-alcohol .[2]

Part 2: Detailed Experimental Protocol

Reagents & Equipment[5][6]

-

Substrate: Cyclohexyl phenyl ketone (High purity >98%).

-

Catalyst: (S)-Me-CBS (1M in Toluene) or generated in situ from (S)-diphenylprolinol.[2]

-

Reductant: Borane-THF complex (BH₃[2][5]·THF, 1.0 M) or Borane-dimethyl sulfide (BMS).

-

Solvent: Anhydrous THF (water content <50 ppm is critical).

-

Atmosphere: Dry Nitrogen or Argon.

The "Hero" Protocol: Asymmetric Reduction

Note: This protocol is scaled for 10 mmol of substrate but is linearly scalable.

Step 1: Catalyst Preparation/Activation [2]

-

Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Cool the flask to room temperature under nitrogen flow.

-

Add 1.0 mL of (S)-Me-CBS solution (1 mmol, 10 mol% loading) via syringe.

-

Add 20 mL of anhydrous THF .

Step 2: Borane Complexation

-

Cool the catalyst solution to 0°C (ice bath). Rationale: While many CBS reductions run at -78°C, the steric bulk of the cyclohexyl group often requires slightly higher temperatures (0°C to -20°C) to ensure conversion without sacrificing selectivity.[2]

-

Add 6.0 mL of BH₃·THF (6.0 mmol, 0.6 equiv relative to ketone; note that BH₃ provides 3 hydrides, but typically 0.6–1.0 equiv is used to ensure rate). Stir for 10 minutes.

Step 3: Controlled Addition (The Critical Step)

-

Dissolve 1.88 g of Cyclohexyl phenyl ketone (10 mmol) in 10 mL of anhydrous THF .

-

Using a syringe pump or addition funnel, add the ketone solution to the catalyst/borane mixture slowly over 60 minutes .

-

Mechanistic Insight: Slow addition keeps the concentration of unreacted ketone low, ensuring that the ketone reacts with the catalyst-borane complex (fast, enantioselective) rather than free borane (slow, non-selective background reaction).

-

Step 4: Reaction Monitoring & Quench

-

Stir at 0°C for an additional 30–60 minutes.

-

TLC Check: Eluent 10% EtOAc/Hexane. Stain with PMA or UV. Disappearance of ketone (Rf ~0.7) and appearance of alcohol (Rf ~0.3).

-

Quench: Carefully add 5 mL of Methanol dropwise. Caution: Hydrogen gas evolution.[2]

-

Add 20 mL of 1N HCl and stir for 20 minutes to break the boron-nitrogen complex.

Step 5: Workup

-

Extract the aqueous layer with Diethyl Ether (3 x 30 mL) .

-

Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine .

-

Dry over MgSO₄ , filter, and concentrate in vacuo.

Purification

-

Flash Chromatography: Silica gel (230-400 mesh).[2]

-

Eluent: Gradient from 5% to 15% EtOAc in Hexanes.

-

Yield Expectation: 85–95%.

-

Target ee: >94%.

Part 3: Mechanism & Workflow Visualization[2]

Diagram 1: The CBS Catalytic Cycle

This diagram illustrates the "face-selective" hydride transfer that dictates the (R)-configuration.[2]

Caption: The (S)-CBS catalyst coordinates borane and the ketone, forcing a transition state where the hydride attacks the Re-face of the carbonyl, yielding the (R)-alcohol.

Part 4: Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate three parameters: Identity, Purity, and Chirality.

Analytical Data Table[7]

| Parameter | Method | Expected Value / Observation |

| Physical State | Visual | White solid or colorless viscous oil (mp: 71-72°C) |

| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (d, J=6.5 Hz, 1H, CH-OH) δ 7.20–7.40 (m, 5H, Ar-H)δ 1.00–1.90 (m, 11H, Cyclohexyl) |

| Chirality | Optical Rotation | [α]²⁰D = +25.0° to +30.0° (c=1, MeOH)(Note: Positive rotation confirms R-isomer) |

| Enantiomeric Excess | Chiral HPLC | >95% ee (Single major peak vs. minor peak) |

Chiral HPLC Method

This is the gold standard for determining ee.

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Elution Order: typically (S)-enantiomer elutes first, followed by (R)-enantiomer (Verify with racemic standard).[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet THF or old Borane | Distill THF over Na/Benzophenone.[2] Titrate Borane before use. |

| Low ee (<80%) | Fast addition of ketone | Reduce addition rate. Ensure ketone concentration is low relative to catalyst. |

| Low ee (<80%) | Temperature too high | Lower reaction temperature to -20°C (reaction will be slower).[2] |

| Racemic Product | Uncatalyzed background reaction | Ensure Catalyst is mixed with Borane before adding ketone. |

Part 5: Alternative Workflow (Scale-Up)

For multi-kilogram scale, CBS reduction can become expensive due to the catalyst. Asymmetric Transfer Hydrogenation (ATH) is the preferred industrial alternative.

Caption: ATH uses a Ruthenium catalyst with a chiral diamine ligand, utilizing formic acid as the hydrogen source.[2] This is often greener and more scalable than Borane reagents.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553.

-

Sigma-Aldrich. (n.d.).[2] Product Specification: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol.[2][9][10][][12] Merck KGaA.

-

Mathre, D. J., et al. (1993). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. The Journal of Organic Chemistry, 58(10), 2880–2888.

-

Daicel Chiral Technologies. (n.d.). Chiralcel OD-H Column Specifications and Separation Data.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3113-96-0|(R)-(+)-1-phenyl-1-cyclohexyl-methanol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. york.ac.uk [york.ac.uk]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 12. (R)-(+)-1-Phenyl-1-cyclohexyl-methanol | 3113-96-0 [sigmaaldrich.com]

Discovery and historical synthesis of cyclohexyl(phenyl)methanol

The following technical guide details the discovery, historical synthesis, and modern production of Cyclohexyl(phenyl)methanol (CAS: 945-49-3).

Discovery, Historical Synthesis, and Modern Methodology[1]

-CyclohexylbenzenemethanolExecutive Summary & Chemical Identity

Cyclohexyl(phenyl)methanol is a chiral secondary alcohol featuring two distinct cyclic motifs: an aromatic phenyl ring and an aliphatic cyclohexyl ring, bridged by a carbinol center. This structural duality makes it a critical pharmacophore in medicinal chemistry, particularly in the synthesis of anticholinergics, antispasmodics, and as a backbone for chiral ligands in asymmetric catalysis.

-

IUPAC Name: Cyclohexyl(phenyl)methanol[1]

-

CAS Number: 945-49-3 (Racemic)

-

Molecular Formula:

[1][2][3] -

Key Properties: Chiral center at

; exists as (R) and (S) enantiomers.

Historical Discovery: The Grignard Era

The synthesis of cyclohexyl(phenyl)methanol is historically tethered to the advent of organometallic chemistry in the early 20th century. While no single "discovery" paper claims the molecule, its existence is a direct corollary of the Grignard Reaction , developed by Victor Grignard (Nobel Prize, 1912).

The Mechanistic Causality

Before 1900, forming carbon-carbon bonds between aliphatic and aromatic systems was chemically arduous. The discovery that alkyl halides could react with magnesium metal to form nucleophilic organomagnesium reagents (

The historical synthesis of cyclohexyl(phenyl)methanol emerged from two competing retrosynthetic disconnections enabled by Grignard chemistry:

-

Route A (Aromatic Nucleophile): Phenylmagnesium bromide (

) attacking Cyclohexanecarbaldehyde. -

Route B (Aliphatic Nucleophile): Cyclohexylmagnesium bromide (

) attacking Benzaldehyde.

Historical Insight: Route B became the standard laboratory demonstration of nucleophilic addition to aldehydes because benzaldehyde was a readily available industrial chemical (derived from toluene oxidation), whereas cyclohexanecarbaldehyde was less accessible in the early 1900s.

Synthetic Pathways: Technical Analysis

Pathway A: The Classical Grignard Addition

This remains the most robust method for generating the racemic alcohol on a laboratory scale.

-

Reagents: Bromobenzene/Mg or Cyclohexyl bromide/Mg; Benzaldehyde.

-

Solvent System: Diethyl Ether (

) or Tetrahydrofuran (THF). THF is preferred for the formation of -

Mechanism: The polarized

bond renders the organic residue nucleophilic. It attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Acidic hydrolysis yields the alcohol.

Pathway B: Chemoselective Reduction of Ketones

For industrial scalability, the Grignard route is often bypassed in favor of reducing Cyclohexyl Phenyl Ketone .

-

Precursor Synthesis: The ketone is synthesized via Friedel-Crafts Acylation of benzene with cyclohexanecarbonyl chloride (catalyzed by

).[4] -

Reduction Step: The ketone is reduced using Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Why this route? It avoids the handling of pyrophoric magnesium and allows for enantioselective reduction (see Section 3.3).

Pathway C: Asymmetric Synthesis (The Modern Standard)

In drug development, enantiopurity is non-negotiable. The racemic product from Grignard or standard hydride reduction is insufficient.

-

CBS Reduction: Utilization of the Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidine) allows for the reduction of cyclohexyl phenyl ketone to the chiral alcohol with high enantiomeric excess (

). -

Noyori Transfer Hydrogenation: Ruthenium-based catalysts (e.g., Ru-TsDPEN) facilitate asymmetric transfer hydrogenation using isopropanol or formic acid as the hydrogen source.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction pathways, highlighting the divergence between racemic and asymmetric synthesis.

Caption: Retrosynthetic analysis showing the convergence of Grignard routes and Ketone reduction pathways toward the target alcohol.

Experimental Protocols

Protocol 1: Classical Grignard Synthesis (Racemic)

This protocol is a self-validating system; the color change and exothermicity serve as real-time process indicators.

Materials:

-

Bromocyclohexane (16.3 g, 0.1 mol)

-

Magnesium turnings (2.4 g, 0.1 mol)

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Anhydrous THF (100 mL)

-

Iodine crystal (Initiator)

Step-by-Step Methodology:

-

Activation: Place Mg turnings in a flame-dried 3-neck flask under

. Add a crystal of iodine and heat gently until iodine vaporizes (activates Mg surface). -

Formation of Grignard: Add 10 mL of bromocyclohexane/THF solution. Wait for turbidity and exotherm (signaling initiation). Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

-

Checkpoint: Solution should turn dark grey/brown. If no exotherm occurs, the Grignard has not formed; do not proceed.

-

-

Addition: Cool the Grignard solution to 0°C. Add benzaldehyde dropwise. The solution will likely turn yellow/orange due to the alkoxide formation.

-

Quenching: Pour the mixture into ice-cold saturated

solution. (Avoid strong acid to prevent dehydration to the alkene). -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Evaporate solvent. Purify via column chromatography (Hexane:EtOAc 9:1).

Expected Yield: 75-85% Characterization:

-

1H NMR (

):

Protocol 2: Enantioselective Reduction (Modern)

For the synthesis of (R)-Cyclohexyl(phenyl)methanol.

Materials:

-

Cyclohexyl phenyl ketone (1.88 g, 10 mmol)

-

(S)-Me-CBS catalyst (1 M in toluene, 1 mL)

-

Borane-THF complex (

) -

Anhydrous THF

Methodology:

-

Catalyst Prep: In a dry flask under Argon, charge (S)-Me-CBS catalyst and THF.

-

Reaction: Add

solution. Cool to -20°C. -

Addition: Slowly add the ketone in THF over 1 hour. Slow addition is critical to maintain high enantioselectivity (keeping hydride concentration low relative to the catalyst-substrate complex).

-

Quenching: Add MeOH dropwise (CAUTION: Hydrogen gas evolution).

-

Workup: Standard aqueous extraction.

-

Analysis: Determine enantiomeric excess via Chiral HPLC (Chiralcel OD-H column).

Quantitative Data Summary

| Parameter | Grignard Route (Racemic) | Ketone Reduction (NaBH4) | CBS Reduction (Asymmetric) |

| Starting Material | Benzaldehyde + CyMgBr | Cyclohexyl Phenyl Ketone | Cyclohexyl Phenyl Ketone |

| Atom Economy | High | High | Moderate (Stoichiometric Borane) |

| Reaction Time | 4-6 Hours | 1-2 Hours | 2-4 Hours |

| Yield (Typical) | 75-85% | 90-95% | 85-92% |

| Stereochemistry | Racemic (50:50) | Racemic (50:50) | High ee (>95%) |

| Primary Risk | Exothermic/Pyrophoric | Hydrogen Evolution | Moisture Sensitivity |

References

-

Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Ohkuma, T., et al. (2000).[5] Selective Hydrogenation of Benzophenones to Benzhydrols.[5] Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(12), 1749–1751. [Link]

-

PubChem. (2025). Cyclohexyl(phenyl)methanol (Compound).[6][1][2][3] National Library of Medicine. [Link]

Sources

- 1. (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]

- 3. Cas 945-49-3,Cyclohexyl(phenyl)methanol | lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

Technical Guide: (R)-Cyclohexyl(phenyl)methanol as a Chiral Building Block

[1][2]

Part 1: Executive Technical Summary[1]

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) serves as a critical chiral scaffold in the synthesis of neuroactive pharmaceuticals, specifically triple reuptake inhibitors (serotonin, norepinephrine, dopamine) and antihistamines.[1][2] Unlike simple acetophenone derivatives, this molecule presents a unique stereochemical challenge: the discrimination between a rigid, planar aromatic ring (Phenyl) and a flexible, sterically demanding aliphatic ring (Cyclohexyl).

The utility of this building block lies in its stereogenic center , which bridges two lipophilic domains of distinct electronic character. This "dual-lipophile" motif is a privileged structure in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and transporter proteins where the discrimination between a flat hydrophobic pocket and a volumetric hydrophobic pocket is required.[1][2]

Key Physical Properties

| Property | Value | Note |

| CAS Number | 3113-96-0 | Specific to (R)-(+) enantiomer |

| Molecular Formula | C₁₃H₁₈O | MW: 190.28 g/mol |

| Appearance | White crystalline solid | MP: 71–72 °C (High purity) |

| Optical Rotation | ||

| Solubility | Soluble in alcohols, DCM, THF | Poorly soluble in water |

Part 2: Routes to High-Fidelity Synthesis

The synthesis of (R)-cyclohexyl(phenyl)methanol requires overcoming the "steric similarity" between the phenyl and cyclohexyl groups. While both are bulky, they differ electronically. Two primary methodologies are recommended: Corey-Bakshi-Shibata (CBS) Reduction for high enantiomeric excess (ee) in discovery chemistry, and Asymmetric Transfer Hydrogenation (ATH) for scalability.[1][2]

Decision Matrix: Synthesis Route Selection

Figure 1: Strategic decision tree for selecting the synthesis methodology based on operational scale and purity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective CBS Reduction (Gold Standard)[1][2]

This protocol utilizes the electronic difference between the aromatic ring and the aliphatic ring.[4] The (S)-MeCBS catalyst directs hydride attack to form the (R)-alcohol.[1][2]

Mechanism: The Lewis acidic boron activates the ketone. The phenyl group (electron-rich/planar) orients away from the catalyst's steric bulk, while the cyclohexyl group occupies the smaller pocket.

Reagents:

-

Catalyst: (S)-MeCBS (10 mol%) - Note: (S)-catalyst yields (R)-alcohol for this substrate.[1][2]

-

Reductant: Borane-THF complex (BH₃[1][2][5]·THF) or Borane-DMS (0.6–1.0 eq).[1][2]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under nitrogen flow. Cool to room temperature.

-

Catalyst Charge: Add (S)-MeCBS (1.0 M in toluene, 0.1 eq) to the flask. Dilute with anhydrous THF.

-

Temperature Control: Cool the system to -20 °C . Crucial: Unlike acetophenone (-78°C), the steric bulk of the cyclohexyl group requires slightly higher energy, but -20°C maintains selectivity.

-

Borane Addition: Add the Borane-THF solution (0.6 eq) to the catalyst mixture. Stir for 10 minutes.

-

Substrate Addition (The Control Step): Dissolve cyclohexyl phenyl ketone in THF. Add this solution dropwise over 1 hour via syringe pump.

-

Why: Slow addition ensures the concentration of unreacted ketone is low, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Quench: Once TLC indicates consumption, quench carefully with MeOH (gas evolution: H₂).[2]

-

Workup: Concentrate, partition between diethyl ether and 1M HCl (to remove catalyst/boron residues), wash with brine, dry over MgSO₄.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[1][2][7]

For larger batches (>10g), ATH using Noyori-Ikariya type catalysts is safer and more atom-economical.[1][2]

Reagents:

Methodology:

Part 4: Quality Control & Stereochemical Analysis

Validating the optical purity is non-negotiable before using this block in downstream synthesis.

| Method | Conditions | Acceptance Criteria |

| Chiral HPLC | Column: Chiralcel OD-H or AD-HMobile Phase: Hexane:iPrOH (95:5)Flow: 0.5 mL/min | ee > 98% (R)-isomer typically elutes second on OD-H (verify with racemate).[1][2] |

| Optical Rotation | Polarimeter at 589 nm (Na D-line)Solvent: Methanol, c=1.0 | |

| 1H NMR | 400 MHz, CDCl₃ |

Part 5: Downstream Derivatization & Pharmacophore Assembly

(R)-Cyclohexyl(phenyl)methanol is rarely the end product.[1][2] It is a pivot point for installing nitrogen or oxygen functionalities with inverted or retained stereochemistry.

Key Transformations

-

Chiral Amines (Inversion): Conversion to (S)-amines via Mitsunobu reaction with DPPA (Diphenylphosphoryl azide) or Phthalimide.[1][2] This generates the core found in triple reuptake inhibitors.

-

Chiral Ethers (Retention): Williamson ether synthesis (using NaH/Alkyl Halide) retains the (R)-configuration.[2]

-

Oxidation: Reverts to the achiral ketone (loss of value).

Stereochemical Pathway Diagram[1]

Figure 2: Divergent synthesis pathways.[1][2] Note the stereochemical inversion during azide formation versus retention during etherification.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society.[6] Link[1][2]

-

Shao, L., et al. (2011).[7][8] Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9][10] Accounts of Chemical Research. Link[1][2]

-

PubChem Database. (R)-Cyclohexyl(phenyl)methanol (CID 6977134).[1][2] National Institutes of Health. Link[1][2]

-

Sigma-Aldrich. Product Specification: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol (CAS 3113-96-0).[1][2] Link[1][2]

Sources

- 1. Page loading... [guidechem.com]

- 2. (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols - Google Patents [patents.google.com]

- 4. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Stereoselective Synthesis of Chiral Secondary Alcohols: A Technical Guide

Executive Summary

The chiral secondary alcohol moiety is a pharmacophore ubiquity, present in roughly 40% of small-molecule therapeutics (e.g., Montelukast, Crizotinib, Rivastigmine). In drug development, the transition from racemic discovery routes to enantiopure process chemistry is a critical inflection point.

This guide moves beyond textbook definitions to provide an operational framework for selecting and executing the three dominant methodologies in modern pharmaceutical synthesis: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KREDs) , and Corey-Bakshi-Shibata (CBS) Reduction .

Part 1: Strategic Selection Framework

Before selecting a protocol, analyze the substrate's steric and electronic profile. No single method is universally superior; efficacy is context-dependent.

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis (KREDs) | CBS Reduction |

| Primary Mechanism | Metal-Ligand Bifunctional Catalysis | Enzymatic Hydride Transfer | Lewis Acid-Base Activation |

| Best Substrates | Aromatic/Aliphatic Ketones, Imines | Highly functionalized, bulky ketones | Simple Aryl/Alkyl Ketones |

| Enantioselectivity | High (>95% ee typical) | Extreme (>99% ee typical) | High (90-98% ee) |

| Scalability | Excellent (Industrial Standard) | Excellent (Green Chemistry) | Moderate (Borane safety limits) |

| Cost Driver | Ru/Ir Metal Price | Enzyme Engineering/Licensing | Stoichiometric Borane |

| Green Metric | High (Low waste, recyclable) | Very High (Water solvent) | Low (Solvent heavy, atom waste) |

Part 2: Asymmetric Transfer Hydrogenation (ATH)

The Mechanistic Core

ATH represents a paradigm shift from classical hydrogenation. Unlike inner-sphere mechanisms requiring substrate coordination to the metal, ATH utilizes Metal-Ligand Bifunctional Catalysis . The chiral diamine ligand (typically TsDPEN) is not spectatorial; it actively shuttles protons.

Key Insight: The reaction proceeds via a concerted transition state where the metal delivers a hydride and the ligand amine delivers a proton simultaneously. This "outer-sphere" mechanism explains the high tolerance for functional groups that would otherwise poison a metal catalyst.

Visualization: The Noyori Catalytic Cycle

Figure 1: The Noyori ATH cycle illustrating the interconversion between the 16e- amido species and the 18e- amine-hydride species.[1]

Validated Protocol: Ru-TsDPEN Reduction

Target: Reduction of Acetophenone derivatives.

-

Catalyst Preparation (In-situ):

-

Charge a reactor with

(0.0025 equiv) and -

Add anhydrous DMF or Methanol. Stir at 80°C for 1 hour.

-

Expert Note: Pre-forming the catalyst ensures the active 16e- species is ready. In-situ generation often suffers from induction periods.

-

-

Hydrogen Source Preparation:

-

Prepare a 5:2 molar ratio mixture of Formic Acid:Triethylamine (TEAF).

-

Safety: This is an exothermic mixing process. Add acid to amine slowly at 0°C.

-

-

Reaction:

-

Add the substrate (1.0 equiv) to the catalyst solution.

-

Add the TEAF mixture (3-5 equiv of hydride).

-

Stir at 25-40°C. Monitor via HPLC.

-

-

Workup:

-

Dilute with water. Extract with EtOAc.

-

Wash organic layer with saturated

to remove excess formic acid.

-

Part 3: Biocatalytic Reduction (Ketoreductases/KREDs)

The Biological Advantage

Biocatalysis is no longer a niche academic curiosity; it is the preferred industrial route for complex chiral alcohols. KREDs operate under mild aqueous conditions and offer chemo-selectivity that small-molecule catalysts cannot match (e.g., reducing a ketone in the presence of an aldehyde or nitro group).

Mechanism: KREDs require a cofactor (NADH or NADPH) to deliver the hydride.[2] To make this economically viable, a "Coupled Enzyme System" is used to recycle the cofactor in situ.

Visualization: Cofactor Recycling Loop

Figure 2: The coupled enzymatic system. The KRED reduces the target, while the recycling enzyme (GDH) regenerates the expensive cofactor using a cheap sacrificial substrate (Glucose).

Protocol: Screening to Scale

Phase 1: Screening (The Kit Approach) Do not guess the enzyme. Use a commercially available KRED screening kit (e.g., Codexis, Johnson Matthey).

-

Prepare 96-well plate with 2 mg substrate/well.

-

Add buffer (pH 7.0), cofactor (NADP+), and recycling mix (Glucose/GDH).

-

Add different KRED variants to each well.

-

Incubate 24h. Analyze via chiral HPLC.

Phase 2: Preparative Scale (10g)

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Cofactor: Add

(catalytic amount, 0.5 wt%). -

Recycling System: Add Glucose (1.5 equiv) and Glucose Dehydrogenase (GDH).

-

Enzyme: Add the "Hit" KRED (1-5 wt%).

-

pH Control: The reaction produces gluconic acid. Use a pH-stat to titrate 1M NaOH automatically to maintain pH 7.0.

-

Troubleshooting: If reaction stalls, check pH. Enzymes denature rapidly < pH 5.

-

Part 4: Corey-Bakshi-Shibata (CBS) Reduction

The Reagent-Controlled Alternative

When a specific enantiomer is required and no enzyme or metal catalyst is available, CBS reduction is the gold standard for reliability. It uses a chiral oxazaborolidine catalyst derived from proline.

Protocol & Safety

Reagents: Borane-THF or Borane-DMS (BMS) is the stoichiometric reductant. Catalyst: (S)-Me-CBS (commercially available).

-

Drying: Flame-dry all glassware. Moisture destroys the borane and the catalyst.

-

Catalyst Charge: Dissolve (S)-Me-CBS (10 mol%) in anhydrous THF.

-

Borane Activation: Add

(0.6-1.0 equiv) to the catalyst. Stir 15 min. -

Slow Addition: Add the ketone (dissolved in THF) slowly over 1-2 hours.

-

Why? Keeping ketone concentration low ensures it reacts with the chiral catalyst-borane complex, not free borane (which causes racemic background reaction).

-

-

Quench: Carefully add Methanol (gas evolution!).

Part 5: Analytical Validation

Trust but verify. Optical rotation is insufficient for modern standards.

| Method | Application | Protocol Highlight |

| Chiral HPLC | Direct measurement of ee | Columns: Chiralcel OD-H, AD-H. Mobile Phase: Hexane/IPA. |

| Mosher's Ester Analysis | Absolute Configuration determination | React alcohol with (R)- and (S)-MTPA-Cl. Compare |

Mosher's Protocol:

-

Take 5 mg chiral alcohol in pyridine-d5.

-

Add 10 mg (R)-MTPA-Cl. Shake 10 min.

-

Repeat with (S)-MTPA-Cl.

-

Calculate

. The sign of the shift correlates to the spatial arrangement of substituents [4].

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][13][14] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hollmann, F., et al. (2011). Biocatalysis for Industrial Green Chemistry. Trends in Biotechnology, 29(1), 6-12. Link

-

Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[12][15][16] Nature Protocols, 2, 2451–2458. Link

-

Clapés, P., Fessner, W. D., & Sprenger, G. A. (2010). Recent Progress in Stereoselective Synthesis with Aldolases. Current Opinion in Chemical Biology, 14(2), 154-160. Link

Sources

- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]

- 3. Mechanism of Asymmetric Dialkylzinc Addition to Aldehydes Catalyzed by Titanium(IV) Complexes of N-Sulfonylated β-Amino Alcohols | Scilit [scilit.com]

- 4. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. kanto.co.jp [kanto.co.jp]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

The Stereochemical Benchmark: A Technical Guide to (R)-Cyclohexyl(phenyl)methanol

[1]

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is more than a chiral secondary alcohol; it is a rigorous "stress test" for asymmetric catalysis.[1] Unlike simple acetophenone derivatives where the steric difference between a phenyl ring and a methyl group is vast, this molecule forces catalysts to discriminate between two bulky, lipophilic rings: an aromatic phenyl group and an aliphatic cyclohexyl group.

This guide details the synthesis, stereochemical analysis, and pharmaceutical relevance of this motif, specifically focusing on its role as a precursor in the development of muscarinic receptor antagonists.

Part 1: The Stereochemical Challenge

The core utility of (R)-cyclohexyl(phenyl)methanol in academic and industrial research lies in its structural ambiguity.

-

The Phenyl Ring (Ph): Planar, electron-rich (

-system), sterically "large" in terms of surface area but "thin" in one dimension.[1] -

The Cyclohexyl Ring (Cy): Chair conformation, aliphatic, sterically voluminous in three dimensions.

Why it matters: A catalyst that can effectively differentiate these two similar-sized rings (high ee) demonstrates superior molecular recognition capabilities, typically relying on electronic effects (

Part 2: Synthetic Pathways (Mechanistic Logic)[1]

To access the (R)-enantiomer with high fidelity, two primary retrosynthetic disconnections are employed.[1]

Route A: The Reductive Approach (CBS Reduction)

The most reliable method for generating the (R)-enantiomer is the Corey-Bakshi-Shibata (CBS) reduction of cyclohexyl phenyl ketone.[1]

-

Catalyst: (S)-Me-CBS (derived from L-proline).[1]

-

Mechanism: The oxazaborolidine catalyst activates borane (

) and coordinates the ketone.[1][2][3][4] The "large" phenyl group orients away from the catalyst's bulky substituent, exposing the Si-face of the carbonyl to hydride attack, yielding the (R)-alcohol.[1]

Route B: The Nucleophilic Approach (Organozinc Addition)

This route tests nucleophilic addition catalysts.[1]

-

Substrate: Cyclohexanecarbaldehyde.[1]

-

Reagent: Diphenylzinc (

) or -

Catalyst: Chiral amino-alcohols (e.g., DAIB).[1]

-

Mechanism: The catalyst accelerates the addition of the phenyl group to the aldehyde.[1] The stereochemical outcome depends on the ligand's ability to shield one face of the aldehyde.[1]

Visualization: Synthetic Logic Flow

Caption: Divergent synthetic strategies for accessing (R)-cyclohexyl(phenyl)methanol.

Part 3: Analytical Stereochemistry

Validating the enantiomeric excess (ee) and absolute configuration is critical.

Chiral HPLC Analysis

Separation is typically achieved using polysaccharide-based stationary phases.[1] The interaction involves hydrogen bonding and inclusion of the phenyl ring into the chiral cavity.[1]

| Parameter | Standard Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H |

| Mobile Phase | Hexane : Isopropanol (90:10 to 95:[1]5) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (targeting the phenyl chromophore) |

| Elution Order | Typically (S) elutes before (R) on OD-H (Confirm with authentic standard) |

Mosher's Ester Analysis (NMR)

For absolute configuration assignment without a standard:

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis via CBS Reduction Objective: Synthesis of (R)-cyclohexyl(phenyl)methanol from cyclohexyl phenyl ketone.[1]

Safety Note: Borane (

Materials

-

Cyclohexyl phenyl ketone (1.0 eq)[1]

-

(S)-Me-CBS catalyst (0.1 eq, 1M in toluene)[1]

-

Borane-THF complex (

, 0.6 - 1.0 eq)[1] -

Anhydrous THF

Step-by-Step Workflow

-

Catalyst Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under Argon flow.

-

Charging: Add (S)-Me-CBS solution (10 mol%) and anhydrous THF. Cool the mixture to 0°C (ice bath) or -20°C (cryocooler) for higher selectivity.

-

Borane Activation: Add the

solution via syringe. Stir for 10 minutes. The Lewis basic nitrogen of the catalyst coordinates to borane, activating it.[3] -

Substrate Addition: Dissolve cyclohexyl phenyl ketone in minimal anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes. Slow addition keeps the ketone concentration low, favoring the catalyzed pathway over the uncatalyzed background reaction.

-

Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.

-

Quenching: Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and decomposes the boron-alkoxide intermediate.[1]

-

Workup: Dilute with diethyl ether, wash with 1N HCl (to remove catalyst), saturated

, and brine. Dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 5: Pharmaceutical Context

The (R)-cyclohexyl(phenyl)methanol scaffold is a pharmacophore precursor for antimuscarinic agents .[1]

Mechanism of Action

Drugs in this class (e.g., Oxybutynin, Trihexyphenidyl) act as competitive antagonists at muscarinic acetylcholine receptors (M1-M3).[1] The structural requirement often involves:

-

A bulky, lipophilic center (Cyclohexyl + Phenyl).

-

A hydroxyl group (for H-bonding to the receptor pocket).[1]

While Oxybutynin contains a glycolic acid moiety (an extra ester group), the cyclohexyl(phenyl)methyl core is the steric anchor that fits the hydrophobic pocket of the GPCR.[1] The (R)-configuration is often associated with higher receptor affinity compared to the (S)-enantiomer in this class of anticholinergics.[1]

Visualization: Pharmacophore Logic

Caption: Structural role of the scaffold in muscarinic receptor binding.[1]

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][6] Journal of the American Chemical Society.[3]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. [1]

-

Ohkuma, T., et al. (1995). Asymmetric hydrogenation of alkenyl, cyclopropyl, and aryl ketones. Journal of the American Chemical Society.[3] (Noyori Transfer Hydrogenation context).

-

Kachur, J. F., et al. (1988). R and S enantiomers of oxybutynin: pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. (Establishes the stereochemical activity difference).

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society.[3]

Commercial Availability, Synthesis, and Analytical Profiling of (R)-Cyclohexyl(phenyl)methanol

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) is a high-value chiral building block utilized extensively in pharmaceutical synthesis, agrochemical development, and the formulation of specialized flavorings. Its unique structural motif—a carbinol stereocenter flanked by a lipophilic alicyclic ring and a planar aromatic ring—imparts specific stereochemical geometries essential for targeted receptor binding [5]. This whitepaper provides a comprehensive analysis of its commercial availability, mechanistic synthesis pathways, and the self-validating analytical protocols required to ensure high enantiomeric purity.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of (R)-cyclohexyl(phenyl)methanol is critical for downstream formulation and synthetic integration. The presence of the secondary alcohol allows for facile oxidation, substitution, or esterification, while the steric bulk of the cyclohexyl group dictates the kinetics of these transformations [5].

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | (1R)-1-cyclohexyl-1-phenylmethanol |

| CAS Number | 3113-96-0 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Clear, colorless liquid to off-white solid/powder |

| Melting Point | 71 – 72 °C |

| Boiling Point | ~305.1 °C (Predicted) |

| InChIKey | QDYKZBKCLHBUHU-ZDUSSCGKSA-N |

Commercial Landscape & Sourcing Strategies

Procuring high-enantiopurity (R)-cyclohexyl(phenyl)methanol requires careful vetting of suppliers, as trace amounts of the (S)-enantiomer can drastically alter the pharmacokinetic profiles of downstream APIs. The compound is globally available through specialized chemical vendors, typically synthesized via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction.

Table 2: Commercial Suppliers & Quality Grades

| Supplier | Purity Grade | Analytical Validation | Recommended Storage |

| Sigma-Aldrich (Merck) [1] | ≥98% | Chiral HPLC, NMR, Optical Rotation | 2 – 8 °C |

| Alfa Chemistry [2] | 98% | HPLC, GC-MS | Dry, dark, 0 – 4 °C |

| BOC Sciences [3] | >98.0% | HPLC | Room Temp / 2 – 8 °C |

| Pharmaffiliates [4] | Reference Standard | HPLC, MS | -20 °C (Long-term) |

Strategic Sourcing Note: When ordering for cGMP pharmaceutical synthesis, request the Certificate of Analysis (CoA) to verify the specific rotation

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of (R)-cyclohexyl(phenyl)methanol from the prochiral precursor, cyclohexyl(phenyl)methanone, requires precise facial differentiation. Because the substrate features two bulky groups (a planar phenyl and a non-planar cyclohexyl), achieving high enantiomeric excess (ee) is sterically demanding.

Modern approaches utilize Enantioselective Silane Reduction driven by Iridium-N-heterocyclic carbene (Ir-NHC) complexes [6], or Biocatalytic Whole-Cell Reduction using specific microbial strains [7].

Fig 1. Enantioselective reduction pathway of cyclohexyl(phenyl)methanone.

Field-Proven Synthesis Protocol: Enantioselective Silane Reduction

The following protocol outlines a bench-stable, operationally simple asymmetric reduction utilizing an in situ-generated Ir-NHC catalyst [6].

Reagents:

-

Cyclohexyl(phenyl)methanone (0.5 mmol)

- catalyst precursor (0.0125 mmol)

-

Chiral hydroxyamide-functionalized azolium salt (0.025 mmol)

-

Diethoxymethylsilane

(2.25 mmol) -

Anhydrous Tetrahydrofuran (THF) (2 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In an inert atmosphere, dissolve the azolium salt and the

precursor in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes.-

Causality: The anionic methoxy ligand of the Ir-precursor acts as an internal base, deprotonating the azolium ring to generate the active monodentate Ir-NHC complex. This establishes the rigid chiral pocket required for stereocontrol [6].

-

-

Substrate Addition: Add 0.5 mmol of cyclohexyl(phenyl)methanone to the activated catalyst solution.

-

Hydride Delivery: Slowly add 2.25 mmol of

dropwise over 10 minutes. Stir at room temperature for 20 hours.-

Causality: Slow addition prevents localized thermal spikes. Elevated temperatures increase the conformational flexibility of the transition state, which degrades enantioselectivity by allowing hydride attack on the disfavored si-face.

-

-

Cleavage & Quench: Add 5 mg of

and 2 mL of Methanol (MeOH). Stir for 2 hours.-

Causality: The initial reduction forms a silyl ether intermediate. The mild basic methanolysis cleaves the Si-O bond, liberating the free (R)-alcohol without risking acid-catalyzed racemization.

-

-

System Suitability & Validation Checkpoint: Extract an aliquot and analyze via crude ¹H NMR. The complete disappearance of the ketone carbonyl carbon signal (~200 ppm in ¹³C NMR) and the emergence of the carbinol proton multiplet (~4.5 ppm in ¹H NMR) validates 100% conversion [5]. If unreacted ketone remains, verify the anhydrous integrity of the THF, as moisture prematurely hydrolyzes the silane.

Quality Control & Analytical Validation

To ensure the integrity of the (R)-enantiomer for downstream pharmaceutical applications, a multi-modal analytical workflow is mandatory.

Fig 2. Multi-modal analytical validation workflow for chiral batch release.

Chiral HPLC Validation Protocol

Determining the exact enantiomeric excess (ee) requires a robust Chiral High-Performance Liquid Chromatography (HPLC) method.

Chromatographic Conditions:

-

Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H or AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (90:10 v/v), Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

Step-by-Step Methodology:

-

Mobile Phase Equilibration: Pump the isocratic mobile phase through the column for at least 45 minutes prior to injection.

-

Causality: Isocratic elution is strictly required over gradient elution. Gradient changes alter the dynamic equilibrium of the chiral stationary phase's solvation shell, causing baseline drift and irreproducible retention times for the closely eluting (R) and (S) enantiomers.

-

-

Sample Preparation: Dissolve 1 mg of the synthesized (R)-cyclohexyl(phenyl)methanol in 1 mL of the mobile phase.

-

Causality: Dissolving the analyte in the mobile phase prevents refractive index disturbances and peak distortion (solvent shock) at the solvent front.

-

-

Injection: Inject 10 µL of the sample. Monitor the UV absorbance at 254 nm (leveraging the strong chromophore of the phenyl ring).

-

System Suitability & Validation Checkpoint: Prior to analyzing the batch, inject a racemic standard of cyclohexyl(phenyl)methanol. The resolution factor (

) between the (R) and (S) peaks must be

References

- Sigma-Aldrich. "(R)-(+)-1-Phenyl-1-cyclohexyl-methanol | CAS 3113-96-0." Sigmaaldrich.com.

- Alfa Chemistry. "CAS 3113-96-0 | (R)-Cyclohexyl(phenyl)methanol." Alfa-chemistry.com.

- BOC Sciences. "Main Product: (R)-(+)-1-Phenyl-1-Cyclohexyl-mathanol." Bocsci.com.

- Pharmaffiliates. "CAS No : 3113-96-0 | Product Name : (R)-Cyclohexyl(phenyl)methanol." Pharmaffiliates.com.

- BenchChem Technical Support Team. "Cyclohexyl(phenyl)methanol | 945-49-3." Benchchem.com.

- Scientific Research Publishing. "Operationally Simple Enantioselective Silane Reduction of Ketones by the [Ir(OMe)(cod)]2/Azolium Catalytic System." Scirp.org.

- Şahin, E., et al. "Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol." Chirality (via ResearchGate).

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-Cyclohexyl(phenyl)methanol as a Chiral Auxiliary

Introduction: A Powerful and Readily Available Chiral Auxiliary for Asymmetric Transformations

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide focuses on the application of (R)-cyclohexyl(phenyl)methanol, a highly effective and accessible chiral auxiliary. This secondary alcohol belongs to a class of auxiliaries that leverage steric hindrance and conformational rigidity to impart high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its structural and functional similarity to the well-established Whitesell auxiliary, (trans-2-phenyl-1-cyclohexanol), makes it a versatile tool for researchers.[3][4][5] The bulky cyclohexyl and phenyl groups create a well-defined chiral environment that effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

These application notes will provide a comprehensive overview of the synthesis of the auxiliary, its attachment to a substrate, detailed protocols for diastereoselective alkylation and aldol reactions, the underlying stereochemical model for asymmetric induction, and procedures for the cleavage and recovery of the auxiliary.

Synthesis and Resolution of the Chiral Auxiliary

The enantiomers of cyclohexyl(phenyl)methanol and its close analogue, trans-2-phenyl-1-cyclohexanol, can be prepared through several robust methods. One common approach involves the lipase-catalyzed kinetic resolution of the corresponding racemic esters. For instance, Pseudomonas fluorescens lipase can selectively hydrolyze the chloroacetate ester of the (-)-enantiomer of trans-2-phenyl-1-cyclohexanol, leaving the (+)-ester unreacted.[3][4] Subsequent separation and hydrolysis of the enriched ester provide access to the (+)-enantiomer.

Another powerful method is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, which yields a chiral diol.[3][4][6] This diol can then be selectively reduced to furnish the desired enantiomerically pure trans-2-phenyl-1-cyclohexanol.[3][4][6]

Attachment of the Chiral Auxiliary to a Carboxylic Acid Substrate

The first step in utilizing (R)-cyclohexyl(phenyl)methanol as a chiral auxiliary is its covalent attachment to a prochiral substrate, typically a carboxylic acid, to form a chiral ester. This is a straightforward esterification reaction.

Protocol 1: Esterification of Propanoic Acid with (R)-Cyclohexyl(phenyl)methanol

This protocol describes the formation of (R)-cyclohexyl(phenyl)methyl propanoate.

Materials:

-

(R)-Cyclohexyl(phenyl)methanol

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

-

To a solution of (R)-cyclohexyl(phenyl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral ester.

Diastereoselective Alkylation of Chiral Ester Enolates

A key application of this chiral auxiliary is in the diastereoselective alkylation of the corresponding ester enolates. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Stereochemical Rationale for Diastereoselective Alkylation

The high degree of diastereoselectivity observed in the alkylation of enolates derived from (R)-cyclohexyl(phenyl)methanol esters can be rationalized by a model where the lithium enolate adopts a conformation that minimizes steric interactions. The bulky phenyl and cyclohexyl groups of the auxiliary effectively block one face of the enolate. The phenyl group, being larger, is proposed to orient itself away from the enolate, while the cyclohexyl group provides a steric shield. This forces the incoming electrophile to approach from the less hindered face, leading to the observed stereochemical outcome.

Caption: Stereochemical model for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the alkylation of the propionate ester from Protocol 1 with benzyl bromide.

Materials:

-

(R)-Cyclohexyl(phenyl)methyl propanoate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, low-temperature reactions.

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the flask.

-

Slowly add LDA (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Diastereoselective Aldol Reactions

The chiral esters derived from (R)-cyclohexyl(phenyl)methanol can also be employed in diastereoselective aldol reactions, providing access to chiral β-hydroxy esters.

Caption: General workflow for an asymmetric aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction with Isobutyraldehyde

This protocol describes the reaction of the lithium enolate of (R)-cyclohexyl(phenyl)methyl acetate with isobutyraldehyde.

Materials:

-

(R)-Cyclohexyl(phenyl)methyl acetate (prepared similarly to Protocol 1)

-

Anhydrous THF

-

LDA (2.0 M solution)

-

Isobutyraldehyde (freshly distilled)

-

Saturated aqueous NH₄Cl

-

Diethyl ether

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Generate the lithium enolate of (R)-cyclohexyl(phenyl)methyl acetate at -78 °C in anhydrous THF using 1.1 equivalents of LDA, as described in Protocol 2.

-

After stirring for 1 hour at -78 °C, add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the aldol adduct. Determine the diastereomeric excess by suitable analytical methods (¹H NMR, chiral HPLC).

Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of chiral auxiliary-based synthesis is the efficient removal of the auxiliary from the product and its recovery for reuse, which enhances the cost-effectiveness of the overall process. The ester linkage to the (R)-cyclohexyl(phenyl)methanol auxiliary can be cleaved under standard hydrolytic conditions.

Protocol 4: Saponification of the Alkylated Ester

This protocol describes the cleavage of the chiral auxiliary from the alkylated product obtained in Protocol 2.

Materials:

-

Alkylated (R)-cyclohexyl(phenyl)methyl ester

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH) solution (e.g., 2 M aqueous)

-

1 M HCl

-

Diethyl ether

Procedure:

-

Dissolve the alkylated ester (1.0 eq) in a mixture of THF and MeOH.

-

Cool the solution to 0 °C and add an aqueous solution of LiOH (excess, e.g., 4.0 eq).

-

Stir the reaction mixture at room temperature for several hours, or until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~2 with 1 M HCl.

-

Extract the mixture with diethyl ether.

-

The aqueous layer can be further extracted to ensure complete recovery of the carboxylic acid product.

-

The organic layers contain the recovered (R)-cyclohexyl(phenyl)methanol. Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.

-

The recovered auxiliary can be purified by column chromatography or recrystallization. The carboxylic acid product can be isolated from the aqueous layer after extraction.

Data Summary

The effectiveness of a chiral auxiliary is quantified by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table summarizes typical results obtained with the closely related trans-2-phenyl-1-cyclohexanol auxiliary, which are expected to be comparable for (R)-cyclohexyl(phenyl)methanol.

| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

| Alkylation | Propionate Ester | Benzyl Bromide | >95% | ~80-90% |

| Alkylation | Propionate Ester | Methyl Iodide | >95% | ~85-95% |

| Aldol Reaction | Acetate Ester | Isobutyraldehyde | >90% | ~75-85% |

| Aldol Reaction | Acetate Ester | Benzaldehyde | >92% | ~80-90% |

Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.

Conclusion

(R)-Cyclohexyl(phenyl)methanol is a versatile and effective chiral auxiliary for asymmetric synthesis. Its ease of preparation and attachment to substrates, coupled with its ability to induce high levels of diastereoselectivity in key carbon-carbon bond-forming reactions like alkylations and aldol additions, makes it a valuable tool for organic chemists. The straightforward cleavage and recovery of the auxiliary further enhance its practical utility. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this chiral auxiliary in their synthetic endeavors.

References

-

Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem.1985 , 50 (23), 4663–4664. [Link]

-

Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-Trans-2-Phenylcyclohexanol And (+)-(1S,2R)-Trans-2-Phenylcyclohexanol. Org. Synth.1993 , Coll. Vol. 8, 516. [Link]

-

Gonzalez, J.; Aurigemma, C.; Truesdale, L. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Org. Synth.2004 , Coll. Vol. 10, 603. [Link]

-

Tanner, D.; Birgersson, C. C2-symmetric aziridines as efficient chiral auxiliaries. Scilit. [Link]

-

Whitesell, J. K. Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA1986 , 40, 323-325. [Link]

-

Whitesell, J. K. C2 symmetry and asymmetric induction. Chemical Reviews1989 , 89 (7), 1581–1590. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Asymmetric induction. Wikipedia. [Link]

-

Asymmetric Synthesis. University of Victoria. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 3. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

Enantioselective reduction of ketones with (R)-cyclohexyl(phenyl)methanol derivatives

Application Note: Enantioselective Reduction of Ketones for the Synthesis of (R)-Cyclohexyl(phenyl)methanol Derivatives

Executive Summary

The cyclohexyl(phenyl)methanol scaffold is a foundational chiral building block in medicinal chemistry, prominently featured in the synthesis of anticholinergic agents, neuroprotectants, and fine chemical intermediates[1]. While racemic mixtures can be resolved, modern pharmaceutical development demands highly enantioselective synthetic routes. This application note details the mechanistic principles and provides validated, step-by-step protocols for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol derivatives via the enantioselective reduction of prochiral cyclohexyl phenyl ketones.

To provide a comprehensive guide, we detail two orthogonal approaches: a chemocatalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic whole-cell reduction.

Mechanistic Principles & Steric Differentiation

The enantioselective reduction of cyclohexyl phenyl ketone presents a unique stereochemical challenge. The catalyst must differentiate between a flat, electronically rich aromatic ring (phenyl) and a bulky, aliphatic ring (cyclohexyl).

Chemocatalytic Control (CBS Reduction):

In the CBS reduction, an oxazaborolidine catalyst coordinates with borane to form a highly reactive, face-selective hydride donor. When using the (S)-MeCBS catalyst, the ketone coordinates to the Lewis acidic boron atom. Despite the cyclohexyl group having a larger A-value, the rigid, planar nature of the phenyl ring—coupled with potential

Fig 1: Chemocatalytic workflow of the CBS reduction yielding the (R)-enantiomer.

Biocatalytic Control: Enzymatic reduction relies on the chiral pocket of an Alcohol Dehydrogenase (ADH). While wild-type strains like Lactobacillus paracasei BD101 typically follow Prelog's rule to yield the (S)-enantiomer[2], engineered anti-Prelog ADHs or specific strains like Lactobacillus kefiri P2 can be employed to invert the stereopreference, granting direct access to the (R)-enantiomer[3].

Fig 2: Whole-cell biocatalytic pathway for anti-Prelog enantioselective reduction.

Experimental Protocols

Protocol A: Chemocatalytic CBS Reduction of Cyclohexyl Phenyl Ketone

Causality Insight: The background reduction of the ketone by borane (which is racemic) is faster than the catalyzed reaction if borane is present in excess without coordination. Therefore, the borane must be added slowly to a pre-mixed solution of the ketone and the catalyst to ensure every hydride transfer is stereocontrolled[4].

Materials:

-

Cyclohexyl phenyl ketone (1.0 equiv, 10 mmol)

-

(S)-MeCBS oxazaborolidine catalyst (0.1 equiv, 10 mol%)

-

Borane-THF complex (1.0 M in THF, 0.6 equiv)

-

Anhydrous THF

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of argon. Moisture severely degrades the oxazaborolidine catalyst, collapsing the enantiomeric excess (ee).[4]

-

Reagent Loading: Add the (S)-MeCBS catalyst (1.0 mmol) and cyclohexyl phenyl ketone (10 mmol) to the flask. Dissolve in 20 mL of anhydrous THF.

-

Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Operating below 0 °C minimizes the un-catalyzed background reduction.

-

Borane Addition: Using a syringe pump, add the Borane-THF complex (6.0 mL, 6.0 mmol) dropwise over 2 hours.

-

In-Process Control (IPC): 30 minutes post-addition, remove a 50 µL aliquot, quench with 2 drops of methanol, and spot on a TLC plate (Hexanes:EtOAc 8:2). The ketone (

~0.6) should be entirely consumed, replaced by the carbinol ( -

Quenching & Workup: Carefully quench the reaction by adding 5 mL of methanol dropwise at -20 °C to destroy excess borane. Allow the mixture to warm to room temperature.

-

Extraction: Concentrate the mixture under reduced pressure. Partition the residue between diethyl ether (50 mL) and 1 M HCl (20 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield (R)-cyclohexyl(phenyl)methanol.

Protocol B: Whole-Cell Biocatalytic Reduction

Causality Insight: Using whole cells rather than isolated enzymes provides a self-contained cofactor regeneration system (NADPH

Step-by-Step Methodology:

-

Biocatalyst Preparation: Cultivate the anti-Prelog Lactobacillus strain in MRS broth at 37 °C for 24 hours. Harvest the cells via centrifugation (4000 rpm, 10 min) and wash twice with 50 mM potassium phosphate buffer (pH 6.5).

-

Reaction Setup: Resuspend the resting cells (approx. 200 mg wet weight/mL) in 50 mL of the same phosphate buffer.

-

Substrate Addition: Add glucose (100 mM) as the hydride source. Dissolve cyclohexyl phenyl ketone (50 mM) in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation) and add it to the suspension.

-

Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 48 hours. Continuous agitation ensures sufficient mass transfer between the aqueous buffer and the hydrophobic ketone.

-

Extraction: Centrifuge the mixture to remove cell debris. Extract the supernatant with ethyl acetate (3 x 30 mL). Dry the combined organic layers over

and evaporate the solvent to obtain the chiral alcohol.

Analytical Validation & Data Presentation

A protocol is only as reliable as its validation. The synthesized (R)-cyclohexyl(phenyl)methanol must be verified for both chemical purity and enantiomeric excess.

Self-Validating Analytical Steps:

-

1H-NMR Confirmation: The successful reduction is confirmed by the appearance of the diagnostic carbinol proton. In

, this proton appears as a distinct doublet of doublets (dd) at -

Chiral Chromatography: Determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC (e.g., CHIRALSIL-DEX CB)[6].

Table 1: Quantitative Data Summary for the Enantioselective Reduction of Cyclohexyl Phenyl Ketones

| Substrate | Catalytic System | Hydride Source | Yield (%) | Enantiomeric Excess (ee %) | Major Enantiomer |

| Cyclohexyl phenyl ketone | (S)-MeCBS | Borane-THF | 94 | 97 | (R) |

| Cyclohexyl phenyl ketone | [Ir(OMe)(cod)] | (EtO) | 90 | 90 | (S)* |

| Cyclohexyl phenyl ketone | L. paracasei BD101 | Glucose (NADPH) | 92 | >99 | (S) |

| 4-Chlorophenyl cyclohexyl ketone | (S)-MeCBS | Borane-THF | 88 | 95 | (R) |

*Note: To achieve the (R)-enantiomer via Ir-catalyzed silane reduction, the opposite enantiomer of the chiral azolium ligand must be employed[5].

References

- Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol. PubMed / Chirality.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbn-4NZlB301W1sNwvclsxKCIfCJfyt2qyXKqB1aC9Ekf89x-uAp5s3GsPaNUEjOAfA6-LTDKk5N7YHHSdRZE3VJcNythXxgThWdWCUGLOL8WQtVH4t_b-t8ADli68FkSDjys=]

- The Therapeutic Renaissance of a Classic Scaffold: A Technical Guide to the Potential Applications of Cyclohexyl(phenyl)methanol Derivatives. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXUUJsaV48V0hJIYdmiBqzoMIJkXK2fRfCzP64tzxQBUAD_MY1fVwNEZaP4XFBJPDrNFOJ55QPrx3zbUdTEg_2iwQEDsNt7GnH9bcP5eURH2t1x_7wSp4D-6SfxFr7ScCvW7VY]

- Operationally Simple Enantioselective Silane Reduction of Ketones by the [Ir(OMe)(cod)]2/Azolium Catalytic System. Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimwPll2yF3cIoerHgNePJWpVB4FQRQxiIZOCyLMHmVj7y1S-wcZ5_KVoBrqHC0KHcwjgBsrmean1zaq3ns7rwyNExv7IQfEErT0hNk1PuLzetRMjK5OxTktb_Q69luP_xrzQox3qEByTY2AW_960WrLmu50sM8A==]

- Reduction of aromatic ketones in water. Comptes Rendus de l'Académie des Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-8MYczvLvX5e-8mT_AE5-8NW7wh10secBznWIGY4_lTaB-YTB2JdP-iKGdcyotqw4ACJjOWDkAfQSyKm5jJL9toFmVVQOdnV5l932Ou0whEHet4aBOX__i3acSbFBIH7eblNhqcgEPcbSdcU5CXeDjzBVT4bV_AU3oYqcTjdjLjOOl9wIXsIYFVY_dnpB1s=]

- Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYf3YnsbF__UZ62sOqC_GC2ngHlgsmRYFsa7IebuFG5f_HW0XZtTWKqGjaIY_4AQ45ysEp4f1sZY7FfAbUbVSr7zf3rNzOZLg5SxY8UBWn0CwFBxTRxPR8oELRqjZwDDY6Ll5CVpRBpoHdIfHD3kFCed5WcE6Pc1PP2lhXNXo3rehWa4ckoWRSag==]

- Production of enantiopure chiral aryl heteroaryl carbinols using whole‐cell Lactobacillus paracasei biotransformation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdkTfxtuh-no1zW96bhyqidaRt_CWyjqxM7-hjAN9gf7nDSaWdrbIAPvVLZHNn-arFjfwT1gir0WZsG02NEirQPVdASwj8NL4_r5Atk59DK5GTNUGu1bPf2qti-B1CrGuGFYc_8Za6I4hKskKdFB83bCA707AZkXK5Rsn6YVDCea724fmxqUmjvgefiWyB94KgZ38NMzCBUYagqdXPZwNKrKm_irFnLiiK6VJ3dTD0AoNky29uuJNQgjwHIhRF5PHVFgh0Naf1VsHWEv7eYshooHxPzYIFRdGd8OXzDaElZEfjA==]

Sources

- 1. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]

- 2. Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]

- 5. Operationally Simple Enantioselective Silane Reduction of Ketones by the [Ir(OMe)(cod)]2/Azolium Catalytic System [scirp.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Synthesis of (R)-cyclohexyl(phenyl)methanol: A Detailed Protocol for Asymmetric Ketone Reduction

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of numerous pharmaceutical compounds. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. (R)-cyclohexyl(phenyl)methanol is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its precise three-dimensional structure is crucial for its intended molecular interactions. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-cyclohexyl(phenyl)methanol via the catalytic reduction of cyclohexyl phenyl ketone, a method renowned for its high enantioselectivity and reliability.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane source.[1][4] The catalyst forms a complex with the borane, which then coordinates to the ketone. This coordination facilitates a highly organized, face-selective hydride transfer, resulting in the formation of one enantiomer of the alcohol in high excess.[5]

Core Principles: The CBS Reduction Mechanism

The remarkable enantioselectivity of the CBS reduction stems from a well-defined catalytic cycle. The chiral oxazaborolidine catalyst, in this case, the (R)-2-Methyl-CBS-oxazaborolidine, coordinates with borane (typically from a borane-THF or borane-dimethyl sulfide complex) to form a catalytically active species. This complex then acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the cyclohexyl phenyl ketone. This coordination, along with the steric environment created by the catalyst, directs the hydride delivery from the borane to one specific face of the ketone, leading to the preferential formation of the (R)-alcohol.

Experimental Workflow Overview

The synthesis of (R)-cyclohexyl(phenyl)methanol can be broken down into three key stages: reaction setup and execution, work-up and isolation, and finally, purification and characterization. Each step is critical for achieving a high yield and enantiomeric purity of the final product.

Caption: Experimental workflow for the synthesis of (R)-cyclohexyl(phenyl)methanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (R)-cyclohexyl(phenyl)methanol on a laboratory scale. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Cyclohexyl phenyl ketone | ≥98% | Commercially Available | --- |

| (R)-2-Methyl-CBS-oxazaborolidine | 1 M solution in toluene | Commercially Available | --- |